molecular formula C14H14FNO B1386131 N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine CAS No. 1095078-57-1

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

Cat. No.: B1386131
CAS No.: 1095078-57-1
M. Wt: 231.26 g/mol
InChI Key: WAZIFKDDIMDDLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine typically involves the reaction of 3-fluorophenol with benzylamine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents, providing mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of inorganic bases, such as potassium t-butoxide, can be replaced with safer alternatives to minimize potential hazards . Crystallization methods are often employed for product separation, offering a simpler and more cost-effective approach compared to extraction and column isolation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenoxybenzylamine derivatives, while substitution reactions can produce various substituted benzylamine compounds.

Scientific Research Applications

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine involves its interaction with molecular targets and pathways within biological systems. The fluorophenoxy group can influence the compound’s binding affinity and specificity towards certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-Chlorophenoxy)benzyl]-N-methylamine: Similar structure with a chlorine atom instead of fluorine.

    N-[4-(3-Bromophenoxy)benzyl]-N-methylamine: Contains a bromine atom in place of fluorine.

    N-[4-(3-Iodophenoxy)benzyl]-N-methylamine: Features an iodine atom instead of fluorine.

Uniqueness

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and binding interactions with biological targets .

Properties

IUPAC Name

1-[4-(3-fluorophenoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-16-10-11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZIFKDDIMDDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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